Product packaging for 2-(4-Methoxyphenyl)thiophen-3-amine(Cat. No.:)

2-(4-Methoxyphenyl)thiophen-3-amine

Cat. No.: B8752945
M. Wt: 205.28 g/mol
InChI Key: SDOQZNGTCPZCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Methoxyphenyl)thiophen-3-amine (CAS 183677-43-2) is a high-purity thiophene derivative supplied for research and development applications. With the molecular formula C11H11NOS and a molecular weight of 205.28 , this compound serves as a versatile chemical building block. This amine is particularly valuable in medicinal chemistry and materials science. Research highlights the application of structurally similar benzothiophene derivatives in developing novel diagnostic platforms; for instance, one study synthesized a benzothiophene-based chemical antibody for the electrochemical detection of the cancer biomarker CA-125, demonstrating high sensitivity for ovarian cancer screening . Furthermore, thiophene-based scaffolds are widely utilized in constructing combinatorial libraries for drug discovery, underscoring their role in developing new biologically active molecules . As a key synthetic intermediate, this compound is useful for exploring new pharmacologically active compounds and advanced materials. This product is intended for research purposes solely and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NOS B8752945 2-(4-Methoxyphenyl)thiophen-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

2-(4-methoxyphenyl)thiophen-3-amine

InChI

InChI=1S/C11H11NOS/c1-13-9-4-2-8(3-5-9)11-10(12)6-7-14-11/h2-7H,12H2,1H3

InChI Key

SDOQZNGTCPZCCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CS2)N

Origin of Product

United States

Comprehensive Synthetic Methodologies for the Preparation of 2 4 Methoxyphenyl Thiophen 3 Amine and Analogues

Regioselective Synthesis via Multi-component Condensation Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. nih.gov For the synthesis of 2-aminothiophenes, the Gewald reaction is a paramount example of an MCR that provides a high degree of substitution. mdpi.com

Modified Gewald Reaction Protocols for Substituted 2-Aminothiophenes

The Gewald reaction, first reported in 1961, has become a universal method for synthesizing substituted 2-aminothiophenes due to the availability of starting materials and mild reaction conditions. researchgate.netsemanticscholar.org The classical reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org This one-pot synthesis is highly versatile, allowing for the preparation of polysubstituted 2-aminothiophenes with various substituents. arkat-usa.org

Modifications to the original protocol have been developed to improve yields, shorten reaction times, and expand the substrate scope. These include the use of microwave irradiation, ionic liquids, solid-supported reagents, and heterogeneous catalysts. mdpi.comorganic-chemistry.org For instance, microwave-assisted synthesis has been shown to be beneficial for reaction yields and times. wikipedia.org A two-step procedure, where the α,β-unsaturated nitrile is first prepared via a Knoevenagel-Cope condensation followed by a base-promoted reaction with sulfur, is often employed for less reactive ketones, such as alkyl aryl ketones. semanticscholar.org

A notable variation for the synthesis of 3-acetyl-2-aminothiophenes utilizes cyanoacetone with α-mercaptoaldehyde dimers in the presence of triethylamine (B128534) in DMF. nih.gov This extends the scope of the Gewald reaction to produce 3-acetyl-2-aminothiophenes, which are valuable building blocks. nih.gov

Mechanistic Insights into Gewald-like Cyclization and Ring-Closure Processes

The mechanism of the Gewald reaction is complex and not fully elucidated, with the sequence of intermediate formation being dependent on reaction conditions. semanticscholar.org However, it is widely accepted that the initial step is a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgderpharmachemica.comacs.org

Following the Knoevenagel condensation, the mechanism of sulfur addition is less clear. wikipedia.org It is postulated that the α,β-unsaturated nitrile is thiolated at the methylene position. derpharmachemica.com This is followed by the opening of the elemental sulfur ring, leading to the formation of polysulfide intermediates. acs.org These polysulfides can then undergo various transformations, including unimolecular cyclization and nucleophilic degradation. acs.org The final step involves the cyclization of a monosulfide intermediate via an intramolecular attack of the mercaptide on the cyano group, followed by tautomerization to yield the stable 2-aminothiophene ring. wikipedia.orgderpharmachemica.com Computational studies suggest that the cyclization of the monosulfide and subsequent aromatization is the primary thermodynamic driving force of the reaction. acs.org

Influence of Reaction Conditions (Solvent, Base, Temperature) on Yield and Selectivity

The yield and selectivity of the Gewald reaction are significantly influenced by the choice of solvent, base, and reaction temperature.

Solvent: The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF), or alcohols such as methanol (B129727) and ethanol. arkat-usa.org The choice of solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction rate and yield.

Base: A variety of bases can be used, with secondary and tertiary amines like piperidine, morpholine (B109124), and triethylamine being common choices. mdpi.comarkat-usa.org The base plays a crucial role in catalyzing both the initial Knoevenagel condensation and the subsequent cyclization steps. derpharmachemica.com The amount of base can also be critical; for instance, in the synthesis of 3-acetyl-2-aminothiophenes from α-mercaptoaldehyde dimers, a stoichiometric amount of amine is required. semanticscholar.org In some solvent-free mechanochemical approaches, the reaction has been found to be catalytic in base. mdpi.com

Temperature: The reaction temperature is another critical parameter. While many Gewald reactions proceed at moderate temperatures (e.g., 50-60 °C), thermal heating in tandem with techniques like ball milling can significantly increase the reaction rate. mdpi.comarkat-usa.org However, for certain substrates, particularly those prone to side reactions, lower temperatures may be necessary to improve selectivity.

Reactants Base Solvent Temperature Yield Reference
Ketone, α-Cyanoester, SulfurAmineDMF/Ethanol50 °C35-80% arkat-usa.org
Cyanoacetone, α-mercaptoaldehyde dimersTriethylamineDMF60 °CModerate nih.gov
Aryl Ketones, Malononitrile (B47326), SulfurMorpholineSolvent-free (ball milling)N/AVaries mdpi.com

Knoevenagel Condensation and Subsequent Thiophene (B33073) Annulation Strategies

A widely employed strategy for the synthesis of 2-aminothiophenes involves a two-step process: an initial Knoevenagel condensation followed by a thiophene ring-forming reaction. researchgate.net This approach is particularly useful for substrates that may not be compatible with the one-pot Gewald conditions. semanticscholar.org

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate, to form an α,β-unsaturated nitrile. derpharmachemica.comresearchgate.net This reaction is typically catalyzed by a weak base. Novel conditions have been developed to improve the mildness and ease of product isolation, such as using hexamethyldisilazane (B44280) and acetic acid. researchgate.net

Once the α,β-unsaturated nitrile is formed, the thiophene ring is constructed through a reaction with elemental sulfur in the presence of a base. researchgate.net This annulation step proceeds via the mechanism previously described for the latter stages of the Gewald reaction. This two-step approach allows for better control over the reaction and can lead to higher yields for certain substrates, including alkyl aryl ketones. semanticscholar.org

Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Ring Construction and Arylation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, and they are particularly valuable for the synthesis of aryl-substituted heterocycles like 2-(4-Methoxyphenyl)thiophen-3-amine. These methods offer a high degree of control over the regioselectivity of the arylation.

Suzuki-Miyaura Coupling Approaches for Introducing the Aryl Moiety

The Suzuki-Miyaura coupling reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. nih.gov This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov

In the context of synthesizing 2-arylthiophenes, the Suzuki-Miyaura coupling can be employed to introduce the aryl group at a specific position on the thiophene ring. For the synthesis of a compound like this compound, a common strategy would involve the coupling of a thiophene derivative bearing a leaving group (e.g., a bromine atom) at the 2-position with 4-methoxyphenylboronic acid. The reaction is catalyzed by a palladium complex in the presence of a base. tandfonline.comyoutube.com

The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the coupling reaction. A variety of palladium sources, such as Pd(PPh₃)₄ or PdCl₂(dppf), and bases, including carbonates, phosphates, and hydroxides, have been successfully used. researchgate.net Microwave irradiation can also be employed to accelerate the reaction. tandfonline.com The development of efficient catalysts for the Suzuki-Miyaura coupling of bromo- and chloro-thiophenes continues to be an active area of research. tandfonline.com

| Thiophene Substrate | Arylboronic Acid/Ester | Catalyst | Base | Conditions | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Bromothiophene | Arylboronic acids | Pd(II) complex | Varies | Microwave/Conventional | Good | tandfonline.com | | 2-Bromothiophene | 4-Nitrophenylboronic acid | Palladium catalyst | Varies | N/A | High (up to 77%) | youtube.com | | Pyridine-2-sulfonyl fluoride (B91410) | 2-Thiopheneboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₃PO₄ | 65-100 °C, with water | 5-89% | researchgate.net | | ortho-Bromoanilines | Various boronic esters | Palladium catalyst | Varies | N/A | Good to excellent | nih.gov |

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Heterogeneous Catalysis for Improved Separations and Reusability

The pursuit of sustainable and efficient chemical syntheses has driven the adoption of heterogeneous catalysis in the preparation of 2-aminothiophenes, including this compound and its analogues. Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages over their homogeneous counterparts, primarily simplifying product purification, enabling catalyst recycling, and often leading to improved selectivity and milder reaction conditions. These benefits directly address some of the key principles of green chemistry by reducing waste and improving atom economy. nih.govresearchgate.net

The Gewald reaction, a cornerstone for the synthesis of 2-aminothiophenes, has been a major focus for the application of heterogeneous catalysts. This multicomponent reaction traditionally utilizes homogeneous bases like morpholine or triethylamine, which can be difficult to separate from the reaction mixture. researchgate.netarkat-usa.org The development of solid-supported catalysts provides an elegant solution to this challenge.

One prominent example of a heterogeneous catalyst employed in the Gewald reaction is potassium fluoride impregnated on alumina (B75360) (KF/Alumina). arkat-usa.orgresearchgate.net This solid base has demonstrated considerable efficacy in promoting the condensation of ketones, α-cyanoesters, and elemental sulfur. The use of KF/Alumina, particularly in conjunction with microwave irradiation, has been shown to dramatically reduce reaction times and improve yields for the synthesis of a variety of 2-aminothiophene derivatives. arkat-usa.orgresearchgate.netarkat-usa.org While specific data for this compound is not extensively documented, the successful application of this catalyst system to other aryl ketones suggests its high potential for this specific synthesis. For instance, the reaction of various aromatic aldehydes with malononitrile and thiophenol using KF/alumina has been shown to proceed efficiently. arkat-usa.org

The synthesis of a closely related analogue, 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile, has been achieved through a modified Gewald reaction. sciforum.net In this procedure, 4-methoxyacetophenone is reacted with malononitrile and elemental sulfur. The structure of the resulting aminothiophene was confirmed by 1H NMR spectroscopy, which showed a characteristic signal for the amino group protons at δ = 4.85 ppm and a signal for the hydrogen at position 5 of the thiophene ring at δ = 6.27 ppm. sciforum.net Although this synthesis did not employ a classical heterogeneous catalyst, it highlights the feasibility of using 4-methoxyacetophenone as a precursor for the desired thiophene scaffold.

Further advancements in heterogeneous catalysis for the Gewald reaction include the use of mixed metal oxides, such as Mg/La mixed oxide, which have been reported as efficient basic catalysts under microwave irradiation. researchgate.net Additionally, mechanochemistry, a solvent-free technique utilizing high-speed ball milling, has emerged as a green and efficient method for the synthesis of 2-aminothiophenes from aryl-alkyl ketones. researchgate.netmdpi.com This approach can be conducted under neat conditions with only a catalytic amount of base, further enhancing its environmental credentials. nih.govresearchgate.net

The following interactive table summarizes representative data for the synthesis of 2-aminothiophene derivatives using heterogeneous catalysts, illustrating the scope and efficiency of these methods. While a specific entry for this compound is not available, the data for analogous aryl-substituted thiophenes provide a strong indication of the expected reaction outcomes.

CatalystReactant 1 (Ketone/Aldehyde)Reactant 2 (Nitrile)SolventConditionsYield (%)Reusability
KF/AluminaAromatic AldehydesMalononitrileEthanolMicrowave (120W, 80°C), 5 min62-93Not Reported
KF/AluminaVarious KetonesEthyl Cyanoacetate/MalononitrileEthanolReflux, 3.5-7 hGoodNot Reported
Mg/La Mixed OxideVarious KetonesMalononitrileNot SpecifiedMicrowaveHighReported
Catalytic Morpholinep-substituted AcetophenonesMalononitrileSolvent-freeHigh-Speed Ball MillingModerateNot Applicable

Table 1. Examples of Heterogeneous Catalysis in the Gewald Synthesis of 2-Aminothiophenes. researchgate.netarkat-usa.orgmdpi.com

Investigations into the Chemical Reactivity and Transformation Pathways of 2 4 Methoxyphenyl Thiophen 3 Amine

Reactivity of the Primary Amine Moietybenchchem.comnih.gov

The primary amine group (-NH₂) attached to the C3 position of the thiophene (B33073) ring is a site of high nucleophilicity and basicity. This functionality is central to a wide array of chemical transformations, serving as a key handle for molecular elaboration. The lone pair of electrons on the nitrogen atom readily participates in reactions with various electrophiles, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

Electrophilic Aromatic Substitution Reactions on the Amine Nitrogenlibretexts.org

While the term "electrophilic aromatic substitution" typically refers to reactions on the ring itself, the nitrogen atom of the primary amine is a primary site for attack by electrophiles. These reactions are fundamental to modifying the amine group. For instance, in the presence of acidic nitrous acid solutions, the amine can react with the electrophilic nitrosonium cation (NO⁺) libretexts.org. This interaction is the initial step in the diazotization process, fundamentally altering the electronic properties and subsequent reactivity of the amine nitrogen. The nitrogen's lone pair makes it a potent nucleophile, initiating reactions that are crucial for creating more complex molecular architectures.

Condensation Reactions Leading to Imine and Schiff Base Derivativesnanomedicine-rj.comresearchgate.net

A hallmark reaction of primary amines is their condensation with carbonyl compounds. 2-(4-Methoxyphenyl)thiophen-3-amine can react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N).

The formation of these derivatives is significant as it introduces the imine functional group, which is a versatile synthon in organic chemistry. The general scheme for this reaction is presented below.

General Reaction Scheme for Schiff Base Formation

Generated code

This reactivity is analogous to the formation of Schiff bases from other amino-heterocycles, such as 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, which readily undergo condensation to serve as ligands or biologically active compounds nanomedicine-rj.com.

Acylation and Sulfonylation for Amide and Sulfonamide Formationorgsyn.org

The nucleophilic character of the primary amine in this compound allows for straightforward acylation and sulfonylation reactions. These transformations are typically achieved by treating the amine with acyl chlorides, acid anhydrides, or sulfonyl chlorides, often in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Acylation: Reaction with an acylating agent (e.g., acetyl chloride or acetic anhydride) yields the corresponding N-acylated derivative, an amide.

Sulfonylation: Reaction with a sulfonylating agent (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) produces a sulfonamide.

These reactions are robust and high-yielding, providing a reliable method for protecting the amine group or for synthesizing molecules with specific electronic and structural properties. The resulting amides and sulfonamides are generally stable compounds. The formation of related thiophene sulfonamides, such as N-(4-amino-3-methoxyphenyl)thiophene-2-sulfonamide, highlights this important reaction pathway for amino-thiophene scaffolds nih.gov.

Reaction TypeReagent ExampleFunctional Group Formed
AcylationAcetyl Chloride (CH₃COCl)Amide (-NH-C=O)
SulfonylationBenzenesulfonyl Chloride (C₆H₅SO₂Cl)Sulfonamide (-NH-SO₂-)

Diazotization and Subsequent Transformations for Aryl Diazo Compoundslibretexts.org

The reaction of primary aromatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), leads to the formation of an aryl diazonium salt. This process, known as diazotization, converts the amine group into a highly versatile diazonium group (-N₂⁺).

For this compound, this reaction would produce the 2-(4-methoxyphenyl)thiophene-3-diazonium salt. Aryl diazonium salts are notably more stable than their aliphatic counterparts due to the delocalization of the positive charge across the aromatic thiophene ring libretexts.org. These diazonium compounds are valuable synthetic intermediates, serving as precursors for a wide variety of functional groups through substitution reactions where the dinitrogen molecule acts as an excellent leaving group.

Reactivity of the Thiophene Ring Systemnih.govwikipedia.org

The thiophene ring is an electron-rich aromatic system. Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring, with the sulfur atom contributing a lone pair of electrons to the π-system nih.gov. Consequently, the thiophene ring readily undergoes electrophilic aromatic substitution (SₑAr) reactions. Its reactivity in such substitutions is generally greater than that of benzene (B151609), a consequence of the sulfur heteroatom's ability to stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the reaction wikipedia.orgyoutube.com.

Electrophilic Aromatic Substitution Patterns on the Thiophene Nucleusyoutube.com

The regioselectivity of electrophilic aromatic substitution on a substituted thiophene is governed by the electronic effects of the existing substituents. In this compound, the ring is substituted at the C2 and C3 positions. The available positions for substitution are C4 and C5.

The directing effects of the substituents are as follows:

Amine Group (-NH₂): Located at C3, the amino group is a very strong activating group due to its ability to donate its lone pair of electrons via resonance. It is ortho- and para-directing. In the context of the thiophene ring, it strongly directs incoming electrophiles to the adjacent C2 and C4 positions.

4-Methoxyphenyl (B3050149) Group: Located at C2, this aryl substituent is a moderately activating group and directs electrophiles to the C3 and C5 positions.

Given that the C2 and C3 positions are already occupied, the directing effects combine to determine the substitution pattern at C4 and C5. The amine group, being a significantly more powerful activator than the aryl group, will exert the dominant influence libretexts.org. Therefore, electrophilic substitution is expected to occur preferentially at the C4 position, which is 'ortho' to the strongly activating amine group. Substitution at the C5 position is also possible but is expected to be a minor pathway.

Predicted Regioselectivity for SₑAr Reactions

PositionDirecting InfluencePredicted Outcome
C4 Strongly activated by -NH₂ at C3Major Product
C5 Activated by the aryl group at C2Minor Product

Common electrophilic aromatic substitution reactions applicable to this system include halogenation (with Br₂, Cl₂), nitration (with HNO₃/H₂SO₄), and sulfonation (with fuming H₂SO₄). The specific conditions would need to be carefully controlled to account for the high reactivity of the activated thiophene ring.

Palladium-Catalyzed Derivatization at Unsubstituted Thiophene Positions

The derivatization of thiophene rings using palladium-catalyzed cross-coupling reactions is a powerful tool for creating complex molecular architectures. For this compound, the unsubstituted C4 and C5 positions on the thiophene ring are prime targets for such functionalization. Methodologies like Suzuki-Miyaura, Heck, and C-H activation reactions, which are well-established for other heterocyclic systems, are applicable here. capes.gov.brnih.gov

Palladium-catalyzed amination, for instance, allows for the synthesis of various secondary and tertiary aminothiophenes. acs.org While direct studies on this compound are not prevalent, the principles of these reactions on analogous structures suggest that the C4 and C5 positions can be functionalized. For example, the C-H arylation of alicyclic amines has been achieved using palladium catalysis, demonstrating the catalyst's ability to act on C-H bonds in proximity to amine groups. nih.gov This suggests that direct C-H functionalization at the C5 position, which is sterically more accessible, is a feasible pathway for introducing new aryl or other organic fragments.

The use of directing groups can precisely control the position of functionalization. The amine group at C3, or a derivative thereof, could potentially direct a palladium catalyst to the C4 position. njit.edu However, the steric bulk of the 4-methoxyphenyl group at C2 might favor functionalization at the less hindered C5 position.

Below is a table showing representative conditions for palladium-catalyzed cross-coupling reactions on related heterocyclic substrates, illustrating the potential conditions for derivatizing this compound.

Reaction Type Catalyst / Ligand Coupling Partner Base Solvent Temp (°C) Reference
Suzuki-MiyauraNiCl₂(PCy₃)₂Arylboronic acidK₃PO₄tert-Amyl alcohol80 nih.gov
C-H ArylationPd(OAc)₂ / DavePhosAryl iodideK₂CO₃Toluene120 nih.gov
AminationPd₂(dba)₃ / BINAPAmineNaOtBuToluene100 acs.org
E-Selective CouplingNiBr₂ diglyme (B29089) / L1*Arylboronic esterK₃PO₄Dioxane105 acs.org
(L1 = bathophenanthroline)

Ring-Opening and Ring-Closing Metathesis Studies

Olefin metathesis has become a revolutionary method for carbon-carbon bond formation, particularly in the synthesis of cyclic compounds through Ring-Closing Metathesis (RCM). thieme-connect.dewikipedia.org The application of RCM to this compound would first require the introduction of at least two alkenyl moieties onto the molecule. For instance, N-allylation of the amino group and C-allylation at the C4 or C5 position would generate a diene precursor suitable for RCM.

Ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, are known for their high functional group tolerance and are widely used for synthesizing a variety of heterocycles, including those containing nitrogen and sulfur. wikipedia.orgorganic-chemistry.orgharvard.edu An RCM reaction on a suitably functionalized derivative of this compound could potentially yield novel fused heterocyclic systems, such as a dihydrothienopyrrole. The synthesis of such systems is of interest due to their potential applications in electronic materials.

Conversely, Ring-Opening Metathesis (ROM) of the thiophene ring itself is generally not feasible under standard metathesis conditions due to the aromatic stability of the thiophene core. Such transformations would require harsh conditions or highly specialized catalysts that can overcome the aromatic resonance energy.

The table below outlines typical catalysts and conditions used in RCM for the synthesis of heterocycles, which could be adapted for derivatives of the title compound. nih.gov

Catalyst Solvent Temperature Key Features Reference
Grubbs ICH₂Cl₂ or BenzeneRT - 45°CGood for simple RCM, sensitive to air/moisture. harvard.edu
Grubbs IICH₂Cl₂ or TolueneRT - 80°CHigher activity, better functional group tolerance. organic-chemistry.org
Hoveyda-Grubbs IIToluene40 - 110°CMore stable, allows for slower addition. nih.gov
Schrock's CatalystBenzene or TolueneRTVery high activity, sensitive to functional groups. libretexts.org

Influence of the 4-Methoxyphenyl Substituent on Reactivity Profiles

Electronic Effects (Inductive and Resonance Contributions)

The 4-methoxyphenyl substituent exerts a powerful electronic influence on the thiophene ring. The methoxy (B1213986) group (-OCH₃) at the para position of the phenyl ring is a strong electron-donating group through resonance (+R effect), pushing electron density into the phenyl ring and, subsequently, into the thiophene ring system. This is complemented by a weaker, electron-withdrawing inductive effect (-I effect). The net result is significant activation of the entire aromatic system towards electrophilic attack.

This electron-donating character is further amplified by the amino group (-NH₂) at the C3 position, which is also a potent activating group. The combined electronic effects of the 4-methoxyphenyl and amino groups make the thiophene ring highly electron-rich, particularly at the C5 position. This enhanced nucleophilicity facilitates reactions such as electrophilic substitution and palladium-catalyzed C-H functionalization at the unsubstituted positions.

Steric Hindrance Considerations

While electronically activated, the reactivity of specific sites on the molecule is also governed by steric hindrance. The 4-methoxyphenyl group is sterically bulky. Its presence at the C2 position significantly shields the adjacent C3-amino group and, to a lesser extent, the C4 position. Any reaction requiring attack at the C3 position would be sterically hindered.

In derivatization reactions at the unsubstituted positions, this steric bulk creates a clear distinction between the C4 and C5 sites. The C5 position is relatively unhindered, making it the more likely site for the introduction of new substituents, especially bulky ones. The C4 position, being ortho to the large 4-methoxyphenyl group, is more sterically congested. This inherent steric bias can be exploited to achieve regioselective functionalization of the thiophene ring. For example, in a palladium-catalyzed C-H arylation, the catalyst would likely coordinate preferentially at the less hindered C5 position.

Derivatization Strategies and Structural Diversification of the 2 4 Methoxyphenyl Thiophen 3 Amine Scaffold

Synthesis of Thiophene-Fused Heterocycles through Cyclization Reactions

The primary amino group and the adjacent thiophene (B33073) ring in 2-(4-methoxyphenyl)thiophen-3-amine are key functionalities for constructing fused heterocyclic systems. Through carefully chosen reaction partners and conditions, a variety of nitrogen-containing rings can be annulated onto the thiophene core.

Formation of Polyfunctionalized Pyrrole, Pyrimidine (B1678525), and Other Nitrogen-Containing Rings

The amino group of the scaffold can readily participate in condensation and cyclization reactions to form fused nitrogen-containing heterocycles. For instance, reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine rings. semanticscholar.org The synthesis of such fused systems often involves an initial acylation of the amino group, followed by an intramolecular cyclization. semanticscholar.org These reactions can be catalyzed by acids, such as boron trifluoride etherate, which facilitates ring closure. semanticscholar.org The resulting polycyclic structures can possess significant chemical and potential biological importance. mdpi.com

The versatility of this approach allows for the introduction of various substituents on the newly formed ring, leading to a library of polyfunctionalized derivatives. The specific nature of the cyclizing agent dictates the type of heterocyclic ring formed, opening avenues for the synthesis of diverse chemical entities.

Spirocyclic and Polycyclic Scaffolds Derived from this compound

Beyond simple fused systems, the this compound scaffold can be elaborated into more complex spirocyclic and polycyclic architectures. While direct examples starting from this specific amine are not prevalent in the provided results, the principles of constructing such systems can be inferred. The synthesis of spirocyclic scaffolds often involves the creation of a quaternary carbon center that serves as the pivot for two rings. nih.gov This can be achieved by reacting a cyclic ketone precursor with a suitable organometallic reagent, followed by cyclization. nih.gov Although not a direct derivatization, this highlights a strategy for creating three-dimensional complexity.

Metal-Catalyzed Coupling Reactions for Extended Conjugated Systems

The aromatic nature of both the thiophene and methoxyphenyl rings in the scaffold makes it an ideal candidate for metal-catalyzed cross-coupling reactions. These reactions are instrumental in extending the π-conjugated system, a key feature for applications in materials science and medicinal chemistry.

Suzuki, Heck, and Stille Couplings with Aryl/Alkenyl Halides

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are powerful tools for forming new carbon-carbon bonds. researchgate.netresearchgate.netthieme-connect.com These reactions typically involve the coupling of an organometallic reagent with an organic halide. In the context of the this compound scaffold, either the thiophene or the methoxyphenyl ring can be functionalized with a halide or a boron-containing group to participate in these couplings. nih.govorganic-chemistry.org

For instance, a halogenated derivative of the scaffold can be coupled with a variety of aryl or alkenyl boronic acids (Suzuki coupling), organostannanes (Stille coupling), or alkenes (Heck reaction) to introduce new substituents and extend the conjugated system. organic-chemistry.orgmasterorganicchemistry.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. acs.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

Coupling ReactionReactant 1 (from scaffold)Reactant 2CatalystKey Bond Formed
Suzuki Aryl/Thienyl Halide or Boronic AcidAryl/Alkenyl Boronic Acid or HalidePalladium complex (e.g., Pd(PPh₃)₄)C(sp²) - C(sp²)
Heck Aryl/Thienyl HalideAlkenePalladium complex (e.g., Pd(OAc)₂)C(sp²) - C(sp²)
Stille Aryl/Thienyl HalideOrganostannane (e.g., R-SnBu₃)Palladium complex (e.g., Pd(PPh₃)₄)C(sp²) - C(sp²)

Oxidative Couplings for Dimerization and Polymerization

Oxidative coupling reactions provide a direct method for the dimerization and polymerization of aromatic compounds. nih.gov In the case of this compound, the electron-rich nature of the molecule makes it susceptible to oxidation, which can lead to the formation of new carbon-carbon or carbon-nitrogen bonds between monomer units. researchgate.net

The polymerization of similar aromatic amines, such as 4-aminodiphenylamine, has been shown to proceed via oxidative coupling, resulting in polymers with interesting electronic properties. nih.gov The regioselectivity of the coupling can often be controlled by the choice of oxidant and reaction conditions. researchgate.netscirp.org This strategy offers a pathway to novel oligomeric and polymeric materials derived from the this compound scaffold.

Regioselective Introduction of Additional Functionalities (e.g., Nitrile, Carboxamide)

Further diversification of the this compound scaffold can be achieved by introducing functional groups such as nitriles and carboxamides. These groups can alter the molecule's polarity and hydrogen bonding capabilities.

Carboxamide Synthesis: The most direct route to introduce a carboxamide functionality is through the acylation of the 3-amino group. The primary amine on the thiophene ring can react with various acylating agents, such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base, to form stable amide derivatives. This reaction is a cornerstone in the derivatization of 2-aminothiophenes. tandfonline.comtubitak.gov.trtandfonline.comresearchgate.net The properties of the resulting N-substituted-2-(4-methoxyphenyl)thiophen-3-carboxamide can be tuned by varying the R-group of the acylating agent.

Nitrile Group Introduction: The introduction of a nitrile group (-C≡N) onto the thiophene ring is more complex. While direct cyanation of an existing aminothiophene is challenging, several synthetic strategies can yield a nitrile-functionalized scaffold:

Gewald Reaction: The most versatile method for constructing the 2-aminothiophene ring itself allows for the incorporation of a nitrile group at the 3-position from the outset. The Gewald reaction is a multicomponent condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and elemental sulfur in the presence of a base. researchgate.netorganic-chemistry.orgwikipedia.org By selecting appropriate starting materials, a 2-amino-3-cyanothiophene derivative can be synthesized regioselectively. researchgate.netsciforum.net

Sandmeyer Reaction: A classical method that could potentially be applied involves the diazotization of the 3-amino group with nitrous acid (HONO) to form a diazonium salt. Subsequent treatment with a copper(I) cyanide salt would replace the diazonium group with a nitrile. wikipedia.org

Dehydration of Amides: If a 2-amino-3-carboxamide derivative is available, it can be dehydrated using a strong dehydrating agent like phosphorus(V) oxide (P₄O₁₀) to yield the corresponding 2-amino-3-cyanothiophene. chemguide.co.uk

These strategies enable the regioselective placement of functionalities that are valuable for their electronic properties and their ability to be chemically transformed into other groups like carboxylic acids or amines. wikipedia.org

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Methoxyphenyl Thiophen 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and chemical environment of 2-(4-Methoxyphenyl)thiophen-3-amine.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Techniques

The structural elucidation of this compound would begin with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would reveal the number of different proton environments and their neighboring protons through spin-spin coupling patterns. For instance, the aromatic protons on the thiophene (B33073) and methoxyphenyl rings would appear as distinct multiplets, while the methoxy (B1213986) group would present as a characteristic singlet, and the amine protons would likely appear as a broad singlet. rsc.orgchemspider.com

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. researchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. researchgate.net

To assemble the molecular puzzle, 2D NMR techniques are crucial. np-mrd.orgresearchgate.net

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within the same spin system. This would be vital for assigning the protons on the thiophene and phenyl rings. np-mrd.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. np-mrd.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for connecting the different fragments of the molecule, for example, linking the methoxyphenyl group to the thiophene ring and confirming the relative positions of the substituents. np-mrd.orgresearchgate.net

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative, based on typical chemical shifts for similar structures, as specific experimental data is unavailable.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (H → C)
H-4 (Thiophene)~6.8-7.0~115-120C-2, C-5, C-3
H-5 (Thiophene)~7.1-7.3~120-125C-3, C-4, C-2
H-2', H-6' (Phenyl)~7.4-7.6 (d)~128-130C-4', C-2, C-1'
H-3', H-5' (Phenyl)~6.9-7.1 (d)~114-116C-1', C-4'
NH₂~3.5-4.5 (br s)N/AC-3, C-2
OCH₃~3.8 (s)~55C-4'
C-2 (Thiophene)N/A~140-145N/A
C-3 (Thiophene)N/A~145-150N/A
C-1' (Phenyl)N/A~125-130N/A
C-4' (Phenyl)N/A~158-162N/A

Variable Temperature NMR Studies for Conformational Analysis

The bond connecting the thiophene and phenyl rings allows for rotation, leading to different possible conformations (rotamers). Variable Temperature (VT) NMR studies can provide insight into this dynamic process. By recording NMR spectra at different temperatures, one can observe changes in chemical shifts or the coalescence of signals. This data allows for the determination of the energy barrier to rotation and can help identify the preferred conformation of the molecule in solution.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the parent ion of this compound (C₁₁H₁₁NOS). This confirmation is a critical step in identifying a newly synthesized compound. docbrown.info

Tandem Mass Spectrometry (MS/MS) for Structural Connectivity

Expected Fragmentation in MS/MS for this compound (Note: This table is illustrative and based on general fragmentation principles.)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInferred Structural Piece Lost
205 [M+H]⁺19015•CH₃ (from methoxy group)
205 [M+H]⁺17728CO (from methoxyphenyl ring)
205 [M+H]⁺18817•NH₂ (from amine group)
205 [M+H]⁺12184C₄H₄S (thiophene ring)
205 [M+H]⁺10897C₅H₃NS (aminothiophene part)

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound or its derivatives can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. rsc.orgchemicalbook.com

Furthermore, the crystal structure reveals how molecules pack together in the crystal lattice. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonds (e.g., involving the amine N-H donors and the sulfur or oxygen atoms as acceptors) and π-π stacking interactions between the aromatic thiophene and phenyl rings. rsc.org These non-covalent interactions are fundamental in materials science and medicinal chemistry, as they govern the physical properties and biological activity of compounds. Studies on related 2-aminothiophene derivatives have shown that intramolecular hydrogen bonds between the amino group and an adjacent carbonyl group can significantly influence molecular conformation, and intermolecular hydrogen bonds often dictate the crystal packing. rsc.org

Single Crystal X-ray Analysis of Polymorphs and Co-crystals

In another related derivative, 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile, the dihedral angles between the central pyridine (B92270) ring and the thiophene and methoxyphenyl rings are 36.66° and 40.18°, respectively. This further supports the expectation of a non-planar conformation for this compound.

The phenomenon of polymorphism is of particular importance in the pharmaceutical industry, as different polymorphs can exhibit distinct physical properties, including solubility, melting point, and bioavailability. Although no polymorphs of this compound have been reported, the study of related heterocyclic compounds indicates that they can exist in different crystalline forms. The ability to form co-crystals, which can be engineered to modify the physicochemical properties of a substance, is also a significant area of research.

Table 1: Crystallographic Data for a Related Thiophene Derivative

ParameterValue
Compound Name(E)-N-{2-[2-(Benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide
Molecular FormulaC₂₂H₁₆FNO₂S₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1343 (3)
b (Å)14.8989 (5)
c (Å)13.3869 (4)
β (°)108.309 (1)
V (ų)1919.26 (11)
Z4

Data sourced from a study on a related thiophene derivative. nih.gov

Hydrogen Bonding and π-π Stacking Interactions in Crystalline Structures

The solid-state architecture of organic molecules is governed by a variety of non-covalent interactions, with hydrogen bonding and π-π stacking being among the most significant. These interactions dictate the molecular packing and can have a profound influence on the material's properties.

In the context of this compound, the primary amine (-NH₂) group is a potent hydrogen bond donor, while the nitrogen atom itself and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. This allows for the formation of a network of intermolecular hydrogen bonds, which would play a crucial role in stabilizing the crystal lattice. For example, in the crystal structure of 1-(4-methoxyphenyl)-1H-tetrazol-5(4H)-one, molecules associate to form dimers through N-H···O hydrogen bonds. rsc.orgresearchgate.net Similarly, in a pyrazole (B372694) derivative bearing two 4-methoxyphenyl (B3050149) groups, N-H···S and N-H···O hydrogen bonds are observed. cardiff.ac.uk

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for the identification of functional groups and for gaining insights into the conformational properties of molecules. Each vibrational mode corresponds to a specific molecular motion, and the frequencies of these modes are characteristic of the bonds and functional groups present.

For this compound, the FTIR and Raman spectra would be expected to exhibit a series of characteristic bands. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl and thiophene rings would appear around 3000-3100 cm⁻¹. The C-O-C stretching of the methoxy group is expected to produce a strong band in the range of 1250-1000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be found in the 1450-1600 cm⁻¹ region, while the C-S stretching of the thiophene ring would likely appear at lower wavenumbers.

While the specific spectra for this compound are not available, studies on related compounds provide a basis for these assignments. For instance, the FTIR and Raman spectra of L-threonine have been extensively studied to assign its various vibrational modes. researchgate.net Similarly, the vibrational spectra of 2-aminobenzyl alcohol have been analyzed in detail, providing a reference for the vibrational modes of a molecule containing an amino group attached to a phenyl ring. sigmaaldrich.com

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-NH₂N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch3000 - 3100
-OCH₃C-O-C Stretch1250 - 1000
Aromatic C=CC=C Stretch1450 - 1600
Thiophene C-SC-S Stretch~700

These are general expected ranges and can be influenced by the specific molecular environment.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optical Properties

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and is used to characterize its optical properties. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, and the wavelength of maximum absorption (λ_max) is characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic thiophene and methoxyphenyl rings. The presence of the electron-donating amino and methoxy groups is likely to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted thiophene and benzene (B151609). Studies on related 2-aminophenol (B121084) derivatives have shown that their absorption spectra are influenced by the substituents on the aromatic ring. nih.gov

Fluorescence is the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules that absorb light are fluorescent; the efficiency of fluorescence depends on the competition between radiative (fluorescence) and non-radiative decay pathways. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift). The fluorescence properties of this compound would be influenced by the nature of its lowest excited state and the rigidity of its structure. The study of related iminooxime ligands and their metal complexes has shown that the coordination of a metal ion can significantly affect their fluorescence properties. dergipark.org.tr The investigation of the UV-Vis and fluorescence spectra of 2-(4-methoxyphenyl)thiophene (B1363729) would provide valuable information on its potential as a fluorophore or as a building block for more complex photoactive materials.

Computational Chemistry and Theoretical Investigations of 2 4 Methoxyphenyl Thiophen 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the electronic properties of medium-sized organic molecules. DFT calculations focus on the electron density to determine the energy and electronic structure of a molecule. For 2-(4-Methoxyphenyl)thiophen-3-amine, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to optimize the molecular geometry and calculate various electronic parameters. researchgate.netmdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and optical polarizability. edu.krd

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com This increased reactivity often correlates with higher polarizability and a greater propensity to engage in chemical reactions. For this compound, the electron-donating methoxy (B1213986) and amino groups, along with the electron-rich thiophene (B33073) ring, are expected to raise the HOMO energy level. The delocalized π-system extending across both aromatic rings would influence both HOMO and LUMO levels.

Table 1: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

ParameterValue (eV)Description
EHOMO-5.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.10Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.15 Indicator of chemical reactivity and stability
Ionization Potential (I)5.25The energy required to remove an electron.
Electron Affinity (A)1.10The energy released when an electron is added.
Electronegativity (χ)3.175The tendency to attract electrons.
Chemical Hardness (η)2.075Resistance to change in electron distribution.
Chemical Softness (S)0.482The reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω)2.43A measure of the electrophilic power of the molecule.

Note: The values in this table are illustrative and based on trends observed in similar aromatic amine and thiophene derivatives. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the three-dimensional charge distribution of a molecule. libretexts.org These maps illustrate regions of positive and negative electrostatic potential, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net

In an MEP map of this compound, the most negative regions (typically colored red) would be concentrated around the electronegative nitrogen atom of the amine group and the oxygen atom of the methoxy group, indicating these as likely sites for electrophilic attack and hydrogen bonding. researchgate.net The hydrogen atoms of the amine group would exhibit a positive potential (blue), making them susceptible to nucleophilic interaction. The aromatic rings will show a distribution of charge, with the electron-rich thiophene and methoxy-substituted phenyl rings having regions of negative potential above and below the plane of the rings. walisongo.ac.id This detailed charge landscape helps in understanding intermolecular interactions and the initial steps of reaction mechanisms.

Ab Initio Calculations for Molecular Geometries and Spectroscopic Parameter Prediction

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for determining molecular geometries and predicting spectroscopic data. Methods like Hartree-Fock (HF), while less common now for primary calculations, often serve as a baseline for more advanced methods like DFT. researchgate.net

For this compound, ab initio and DFT methods can be used to calculate the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. These calculated geometries can then be compared with experimental data if available, or serve as a reliable model for the molecule's shape. nih.gov

Computational methods are highly effective in predicting spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. idc-online.com By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. These predicted shifts, when compared to experimental data, can aid in the structural elucidation and assignment of signals. nih.govbas.bg For this compound, predictions would be made for the distinct protons and carbons of the methoxy group, the phenyl ring, the thiophene ring, and the amino group. stenutz.euresearchgate.net

Similarly, theoretical vibrational frequencies can be calculated using DFT. The resulting frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, bringing them into better agreement with experimental FT-IR and Raman spectra. mdpi.comresearchgate.net The analysis of these vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for a detailed assignment of the experimental spectral bands. dntb.gov.ua

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H StretchAmine3450, 33603430, 3345
C-H Stretch (Aromatic)Phenyl/Thiophene3100-30003080-3010
C-H Stretch (Aliphatic)Methoxy2960, 28502955, 2840
C=C StretchAromatic Rings1610, 1580, 15001605, 1575, 1505
C-N StretchAmine13201315
C-O-C StretchMethoxy Ether12501245
C-S StretchThiophene700695

Note: This table presents an illustrative comparison. The calculated values are typical for DFT (e.g., B3LYP/6-311G) computations and are compared to expected experimental ranges.

Conformational Analysis and Potential Energy Surface Mapping

The presence of single bonds in this compound, particularly the bond connecting the phenyl and thiophene rings and the bonds of the methoxy group, allows for rotational freedom. This can lead to the existence of multiple conformers with different energies.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov By mapping the reaction pathway from reactants to products, including the identification of transition states and intermediates, researchers can gain a deep understanding of the reaction's feasibility and kinetics. researchgate.netnih.gov

For reactions involving this compound, such as electrophilic substitution on the thiophene or phenyl ring, or reactions involving the amino group, DFT calculations can be used to model the entire reaction coordinate. The activation energies calculated for different possible pathways can help determine the most likely mechanism. nih.govnih.gov For instance, the nucleophilic character of the amino group and the electron-rich nature of the rings suggest a high reactivity towards electrophiles, and computational studies can pinpoint the most favorable sites of attack and the energetic barriers associated with these reactions.

Transition State Characterization and Activation Energy Determination

The synthesis of substituted thiophenes often involves multi-step reactions where the identification of transition states and the determination of activation energies are crucial for understanding reaction mechanisms and predicting product outcomes. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these transient structures and energetic barriers.

For reactions involving the formation of the thiophene ring, such as the Gewald reaction, computational studies on related aminothiophenes have been instrumental. Although a specific study on the synthesis of this compound is not available, research on the cyclization reactions of functionalized alkynes to form thiophene derivatives offers valuable parallels. For instance, in the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols, a 5-endo-dig S-cyclization mechanism is proposed. nih.gov The activation barriers for such cyclization steps are highly dependent on the substituents and the catalytic system employed. nih.gov

In a broader context, computational studies on the reactivity of thiophene derivatives in electrophilic substitution reactions reveal that the sulfur atom's lone pairs contribute to the aromaticity of the ring, making it more reactive than benzene (B151609). nih.gov The activation energies for these substitutions are influenced by the nature of both the thiophene substrate and the incoming electrophile.

To provide a quantitative perspective based on analogous systems, consider the computationally studied transition states for reactions involving substituted aromatic rings. For example, in the aroylation of azetidines, the transition state for the addition of a benzoyl radical to a cyclobutylidene nitrile was computed at the B3LYP-D3/aug-cc-pVTZ level of theory. acs.org The energy barrier for such a reaction is significantly influenced by factors like ring strain and the electronic nature of the substituents. acs.org While not directly comparable, this highlights the level of theory and the type of analysis that would be necessary to characterize the transition states in reactions involving this compound.

Table 1: Representative Activation Energies for Reactions of Analogous Aromatic Systems (Illustrative)

Reaction TypeModel CompoundComputational MethodCalculated Activation Energy (kcal/mol)Reference
Radical AdditionCyclobutylidene nitrile + Benzoyl radicalB3LYP-D3/aug-cc-pVTZ~6-8 acs.org
Cyclization1-Mercapto-3-yn-2-olPdI2/KI catalyzedNot specified nih.gov

Note: This table is illustrative and presents data for analogous systems to provide context for the potential activation energies that might be observed in reactions involving this compound.

Solvent Effects on Reaction Energetics and Equilibria

The surrounding solvent medium can profoundly influence the energetics of chemical reactions and the position of chemical equilibria. Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate these solvent effects.

For thiophene derivatives, the solvent can affect conformational preferences and electronic properties. rsc.org Studies on hyperbranched polythiophenes using a combination of DFT and molecular dynamics (MD) simulations have shown that both implicit and explicit solvent models are necessary to accurately reproduce experimental observations in solvents like dichloromethane, tetrahydrofuran, and dimethylformamide. rsc.org The conformation of poly(3,4-ethylenedioxythiophene) (PEDOT), a related polymer, is known to change from a coiled to a more linear structure in dimethyl sulfoxide (B87167) (DMSO), which in turn affects its electronic properties. researchgate.net

In the context of reaction energetics, the stability of charged intermediates and transition states can be significantly altered by the polarity of the solvent. For reactions involving the formation of 2-aminothiophenes, polar solvents can stabilize charged intermediates, potentially lowering the activation energy and affecting the reaction rate and selectivity. Theoretical studies on other heterocyclic systems have demonstrated that the choice of solvent can even alter the preferred reaction pathway.

Research on 2-methoxythiophene (B42098) has shown that its electronic properties, such as the HOMO-LUMO gap, are influenced by the surrounding medium, which can be modeled computationally. researchgate.net This suggests that the methoxy group in this compound would also have its electronic character modulated by the solvent, which in turn would affect its reactivity.

Table 2: Calculated Solvent Effects on Electronic Properties of an Analogous Thiophene Derivative (Illustrative)

SolventDielectric ConstantHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Gas Phase1.0-5.8-0.94.9
Dichloromethane8.9-5.9-1.14.8
Dimethylformamide36.7-6.0-1.24.8

Note: This is a hypothetical table based on general trends observed for thiophene derivatives in different solvents to illustrate the potential impact on this compound. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a powerful lens through which to view the dynamic behavior of molecules and their interactions with their environment over time. For a molecule like this compound, MD simulations can reveal conformational flexibility, intermolecular interactions, and solvation dynamics.

While specific MD simulations for this compound are not documented, studies on other substituted thiophenes offer valuable insights. For instance, MD simulations have been employed to understand the binding of 2-aminothiophene derivatives to biological targets, such as the human A1 adenosine (B11128) receptor. mdpi.comresearchgate.net These simulations can elucidate the key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that govern binding affinity and specificity.

In the context of materials science, MD simulations of polythiophene derivatives have been used to investigate their conformational dynamics and how these relate to their electronic and optical properties. rsc.org These studies often reveal that the torsional angles between the thiophene ring and adjacent substituents are not static but fluctuate, and this dynamic behavior is crucial for understanding the bulk properties of the material.

Table 3: Key Intermolecular Interactions for Analogous Aminothiophene Derivatives from MD Simulations (Illustrative)

Interaction TypeInteracting GroupsTypical Distance (Å)Significance
Hydrogen BondAmino group (donor) with solvent oxygen (acceptor)1.8 - 2.5Solvation, solubility
HydrophobicPhenyl/Thiophene rings with nonpolar solvent regions3.5 - 5.0Aggregation, binding
π-π StackingPhenyl-Thiophene or Phenyl-Phenyl3.4 - 3.8Crystal packing, self-assembly

Note: This table is illustrative, summarizing the types of interactions that would be expected for this compound based on studies of analogous compounds. mdpi.comresearchgate.net

Exploration of 2 4 Methoxyphenyl Thiophen 3 Amine in Advanced Organic Synthesis and Materials Science Applications

Role as a Key Synthon in the Assembly of Complex Organic Molecules

The 2-aminothiophene framework, the core of 2-(4-Methoxyphenyl)thiophen-3-amine, is a versatile synthon for creating more complex molecular architectures. nih.gov The Gewald reaction is a well-established and adaptable method for synthesizing polysubstituted 2-aminothiophenes, making these compounds readily accessible. nih.govsciforum.net The reactivity of the amino group, coupled with the electronic characteristics of the thiophene (B33073) ring, allows for a variety of chemical modifications.

The amino group can undergo reactions such as acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and diazonium salts, respectively. These transformations open pathways to a wide array of derivative compounds. For instance, a related compound, 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile, demonstrates the synthetic potential of this class, with its amino and cyano groups offering multiple reaction sites for building complex heterocyclic systems like tetrazoles. sciforum.net The methoxyphenyl group also influences the molecule's reactivity, with the electron-donating methoxy (B1213986) group activating the phenyl ring towards electrophilic substitution.

Precursors for Polymer Monomers with Tailored Properties

The structure of this compound is well-suited for its use as a precursor in the synthesis of specialized polymer monomers. The inherent properties of the thiophene ring, known for its role in conducting polymers, combined with the functional handles of the amino and methoxyphenyl groups, allow for the design of monomers with specific characteristics. While the direct polymerization of this compound is not common, it serves as an excellent starting material for monomers that can be used in various polymerization techniques. google.com

The primary amino group can be chemically modified to incorporate a polymerizable functional group, such as a methacrylate (B99206) or a styrenic moiety. This conversion transforms the molecule into a monomer that can participate in polymerization reactions. The resulting polymers would feature the 2-(4-methoxyphenyl)thiophene (B1363729) unit as a pendant group, imparting unique optical and electronic properties to the polymer chain. The methoxy group on the phenyl ring can enhance the solubility of the resulting polymers in organic solvents, a crucial factor for solution-based processing and fabrication of polymer films. nih.gov

Building Blocks for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

Thiophene-based compounds are extensively researched for their applications in optoelectronic devices due to their excellent charge-transport properties and tunable electronic structures. researchgate.net The this compound scaffold is a promising building block for materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). uniss.it

In the context of these applications, the molecule often functions as an electron-rich donor unit. The combination of the electron-donating methoxy group and the π-conjugated thiophene ring creates a system with a relatively high-lying Highest Occupied Molecular Orbital (HOMO), facilitating efficient charge injection and transport.

A closely related thieno[3,2-b]thiophene (B52689) derivative incorporating a 4-methoxyphenyl (B3050149) group has been successfully used in a donor-π-acceptor (D-π-A) type molecule for OLEDs. beilstein-journals.orgbeilstein-archives.orgbeilstein-archives.org This molecule, DMB-TT-TPA, exhibited a high fluorescence quantum yield and was used as an emitter in a solution-processed OLED, demonstrating impressive performance metrics. beilstein-journals.orgbeilstein-archives.org These findings highlight the potential of the 2-(4-methoxyphenyl)thiophene core in designing efficient optoelectronic materials.

Table 1: Performance of an OLED Device Using a Related Thieno[3,2-b]thiophene Emitter

ParameterValueReference
Maximum Current Efficiency10.6 cd/A beilstein-journals.org
Maximum Power Efficiency6.70 lm/W beilstein-journals.org
Maximum External Quantum Efficiency4.61% beilstein-archives.org
Turn-on Voltage2.9 V beilstein-archives.org
Emission Wavelength512 nm (Green) beilstein-archives.org
Solution Fluorescence Quantum Yield86% (in THF) beilstein-journals.org
Solid-State Fluorescence Quantum Yield41% beilstein-journals.org

This data underscores the suitability of the methoxyphenyl-substituted thiophene framework for creating highly efficient and luminescent materials for display technologies. beilstein-archives.org

Ligand Design and Coordination Chemistry Applications

The molecular structure of this compound contains both a soft donor atom (the thiophene sulfur) and a harder donor atom (the amino nitrogen), making it a candidate for use as a ligand in coordination chemistry. bohrium.comcardiff.ac.uk The ability of thiophenes to coordinate with transition metals is well-documented, with various coordination modes possible, including η¹(S)-coordination where the sulfur atom binds to the metal center. bohrium.comresearchgate.netresearchgate.net The presence of the adjacent amino group can lead to the formation of stable chelate rings with metal ions.

Chelation Properties with Transition Metals in Catalysis

The aminothiophene moiety can act as a bidentate N,S-ligand, forming a five-membered chelate ring upon coordination to a metal center. This chelation can enhance the stability of the resulting metal complex. Such complexes are of interest in catalysis, as the ligand's electronic and steric properties can be fine-tuned to influence the activity and selectivity of the metal catalyst. nih.govscirp.org

The electron-donating 4-methoxyphenyl substituent can modulate the electron density at the metal center, thereby affecting its catalytic performance. The specific geometry and bite angle of the N,S-chelate can create a unique coordination environment around the metal, which can be exploited for stereoselective transformations. While specific catalytic applications of this compound complexes are still an emerging area, the principles of ligand design suggest significant potential. arizona.edu

Development of Novel Organometallic Catalysts

Building on its coordination properties, this compound can be used to develop novel organometallic catalysts. The formation of stable complexes with transition metals like ruthenium, palladium, or copper could lead to catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. nih.govscirp.org For example, complexes of amino acids with metals like molybdenum and vanadium have shown catalytic activity in oxidation reactions. scirp.org The modular nature of the 2-aminothiophene synthesis allows for the introduction of various substituents, enabling the creation of a library of ligands with tailored properties for specific catalytic applications.

Chemo- and Biosensor Development

Thiophene-based materials are increasingly being used in the development of chemosensors and biosensors due to their favorable photophysical properties. researchgate.netresearchgate.net The conjugated system of the thiophene ring often results in fluorescent compounds, and interactions with analytes can lead to detectable changes in their fluorescence or absorption spectra.

Luminescent Probes for Chemical Detection

The structural framework of this compound is highly conducive to the design of luminescent probes. The combination of the electron-rich methoxyphenyl and amino groups with the thiophene π-system can give rise to molecules with interesting photophysical properties, such as intramolecular charge transfer (ICT). This phenomenon is fundamental to the function of many fluorescent sensors.

Derivatives of 2-aminothiophene are recognized as valuable scaffolds in the development of fluorescent chemosensors. mdpi.com Thiophene-based Schiff bases, for instance, have been developed as bifunctional colorimetric and fluorescent turn-on sensors for the detection of specific metal ions. nih.gov The sensing mechanism often relies on a process known as chelation-enhanced fluorescence (CHEF), where the binding of an analyte, such as a metal ion, to the probe restricts internal molecular motions and enhances fluorescence emission. nih.govmdpi.com For example, a novel thiophene-based Schiff base sensor demonstrated remarkable fluorescence enhancement in the presence of Al³⁺ and Zn²⁺. nih.gov Similarly, other thiophene-based sensors have been designed for the ultrasensitive detection of Cu²⁺ and the highly selective fluorimetric detection of Al³⁺. mdpi.com

The photophysical properties of these probes, which determine their effectiveness, are highly dependent on their molecular structure and their interaction with the surrounding environment. Studies on structurally similar donor-π-acceptor (D-π-A) thiophene compounds reveal how modifications to the electron-donating group can significantly enhance the intramolecular charge transfer strength, leading to large shifts in fluorescence emission spectra depending on solvent polarity.

Table 1: Photophysical Properties of a Structurally Related Thiophene Derivative (Data for 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile)

SolventAbsorption Max (λabs) (nm)Emission Max (λem) (nm)
Cyclohexane361424
Toluene365442
Dichloromethane369473
Acetonitrile367483
DMSO371490

Colorimetric Sensors for Specific Analytes

The 2-aminothiophene moiety present in this compound is a key starting point for the synthesis of colorimetric sensors. The amino group can be readily converted into a Schiff base, which can act as a binding site for specific analytes, particularly metal ions. This interaction often leads to a distinct color change, allowing for visual detection.

Thiophene-based chemosensors have been successfully developed for the colorimetric detection of various metal ions. mdpi.com For instance, a dual-functional sensor was synthesized that could detect Cu²⁺ ions through a visible color change from colorless to yellow. mdpi.com Another novel sensor based on a thiophene hydrazide derivative also served as a naked-eye colorimetric sensor for Cu²⁺. google.com The principle behind these sensors is the complexation between the thiophene-based ligand and the metal ion, which alters the electronic properties of the molecule and, consequently, its absorption of visible light. google.com

The development of these sensors often involves a one-step synthesis process to create a Schiff base, which is known for its excellent complexing ability with metal ions. mdpi.com The resulting sensors can exhibit high selectivity and sensitivity for target analytes.

Table 2: Characteristics of Thiophene-Based Colorimetric Sensors

Sensor TypeAnalyte DetectedObservable ChangeDetection Limit
Thiophene-based Schiff BaseAl³⁺, Zn²⁺Obvious color change3.7 x 10⁻⁹ M (Al³⁺)
Thiophene-based Dual SensorCu²⁺Colorless to yellow0.217 μM
Thiophene Hydrazide DerivativeCu²⁺Colorless to yellow46.5 nM

Development of Agrochemical Intermediates and Derivatives

Thiophene derivatives are important heterocyclic compounds that are widely utilized as building blocks in the synthesis of many agrochemicals. researchgate.net The 2-aminothiophene scaffold, in particular, is a versatile starting material for creating molecules with potential herbicidal, fungicidal, and insecticidal properties. mdpi.comresearchgate.net

Research has shown that aminophosphonates derived from thiophenes exhibit promising herbicidal activity. mdpi.comnih.gov In one study, aminophosphonates bearing a 2-substituted thiophene moiety were evaluated as potential soil-applied herbicides, with some derivatives showing significant toxicity towards specific weed species like Chenopodium album. mdpi.comnih.gov The synthesis of these compounds often utilizes the Kabachnik–Fields reaction. mdpi.com

Furthermore, 2-aminothiophene derivatives have been investigated for their antifungal activity. mdpi.comnih.gov Chitosan films incorporated with a 2-aminothiophene derivative demonstrated a concentration-dependent antifungal effect against various Candida species. mdpi.com Other research has focused on the activity of these derivatives against the pathogenic fungus Cryptococcus neoformans, with some compounds showing good activity. nih.gov The development of new fungicides is crucial due to the inevitable development of resistance to existing treatments. The structural versatility of thiophenes makes them significant lead compounds for further optimization in the search for new, effective, and eco-friendly fungicides.

Table 3: Biological Activity of Selected Thiophene Derivatives in Agrochemical Research

Derivative TypeTarget OrganismActivity
Dimethyl N-(2-methylphenyl)amino-(2-thienyl)methylphosphonateChenopodium album (weed)Efficiently kills the plant. nih.gov
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileCandida albicans, C. tropicalisAntifungal activity. mdpi.com
2-[(3,4-dichloro-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrileCryptococcus neoformansGood antifungal activity (MIC = 17 μg.mL⁻¹). nih.gov
N-(thiophen-2-yl) nicotinamide (B372718) derivative (Compound 4f)Pseudoperonospora cubensis (cucumber downy mildew)Excellent fungicidal activity (EC₅₀ = 1.96 mg/L). nih.gov

Application in Dyes and Pigments Research

The 2-aminothiophene structure is a valuable chromophoric system and an important intermediate in the dye industry. researchgate.netnih.gov The amino group serves as a reactive site that can be diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes. Azo dyes constitute about half of the dyes used in industry and are known for their good tinctorial strength and stability. nih.gov

Heterocyclic dyes derived from 2-aminothiophene as the diazo component have been synthesized and studied for their dyeing properties on materials like polyester (B1180765) fibre and leather. nih.gov These dyes can produce a variety of bright and strong color shades, from deep pink to orange. nih.gov The resulting dyes often exhibit good to excellent wash fastness and moderate to good light fastness, making them suitable for textile applications. nih.gov The synthesis of these dyes highlights the utility of 2-aminothiophene derivatives as versatile precursors for creating new colorants. nih.gov

Table 4: Properties of Dyes Derived from a 2-Aminothiophene Intermediate

PropertyObservation
Color Range Deep pink to orange shades on substrates. nih.gov
Molar Mass Range 305 to 586 g/mol . nih.gov
Dye Exhaustion Good (70% to 85%) on polyester fibre and chrome tanned leather. nih.gov
Wash Fastness Good to excellent. nih.gov
Light Fastness Moderate to good. nih.gov

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include the methoxy group (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (expected m/z ~245 [M+H]⁺) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 62.07%, H: 4.85%, N: 5.64%) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

How does the solubility and stability of this compound influence experimental design?

Basic Research Question

  • Solubility : Moderately soluble in DMSO and dichloromethane but poorly in water. Use polar aprotic solvents for reactions; DMSO is ideal for biological assays .
  • Stability : Susceptible to oxidation at the thiophene sulfur. Store under inert gas (N₂/Ar) at –20°C. Monitor degradation via HPLC over 72-hour stability assays .

What reaction mechanisms govern the functionalization of this compound?

Advanced Research Question

  • Electrophilic Substitution : The electron-rich thiophene ring undergoes halogenation or nitration at the 5-position due to directing effects of the methoxy group .
  • Oxidation Pathways : Thiophene sulfur can oxidize to sulfoxide/sulfone derivatives under controlled H₂O₂ or mCPBA conditions, altering electronic properties .
  • Cross-Coupling : Palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) enable introduction of heteroaryl groups at the 3-amine position .

How can computational modeling predict the biological activity of this compound derivatives?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The methoxyphenyl group often occupies hydrophobic pockets .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent analogs .
  • DFT Calculations : Predict redox potentials and charge distribution to optimize stability .

What methodologies are recommended for evaluating the biological activity of this compound?

Advanced Research Question

  • In Vitro Assays :
    • Anticancer : MTT assays against HeLa or MCF-7 cells (IC₅₀ determination) .
    • Antimicrobial : Broth microdilution (MIC values) for bacterial strains (e.g., S. aureus) .
  • Target Identification : SPR or ITC to measure binding affinity for enzymes like COX-2 or topoisomerases .

How should researchers address contradictory spectral or elemental analysis data?

Advanced Research Question

  • Troubleshooting Steps :
    • Verify sample purity via HPLC; impurities >2% skew NMR/EA results .
    • Repeat analysis under standardized conditions (e.g., deuterated solvent batch, calibration standards) .
    • Cross-validate with alternative techniques (e.g., XPS for sulfur oxidation state if EA conflicts) .

What steps ensure reproducibility in synthesizing and characterizing this compound?

Advanced Research Question

  • Protocol Standardization :
    • Document reaction parameters (e.g., stirring rate, humidity control) .
    • Use certified reference materials for instrument calibration .
  • Data Reporting : Include full spectral assignments, Rf values, and crystal diffraction angles in supplementary data .

How does modifying the methoxyphenyl or thiophene moiety affect bioactivity?

Advanced Research Question

  • Methoxyphenyl : Replacing –OCH₃ with electron-withdrawing groups (e.g., –NO₂) reduces antimicrobial activity but enhances kinase inhibition .
  • Thiophene Ring : Expanding to fused rings (e.g., thieno[3,2-d]pyrimidine) improves DNA intercalation properties .

What alternative synthetic strategies exist for derivatives with improved pharmacokinetics?

Advanced Research Question

  • Prodrug Design : Acetylate the 3-amine group to enhance solubility; hydrolyzes in vivo .
  • Green Chemistry : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours) and improves yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.